molecular formula C14H16N2O3S2 B2762734 Ethyl [(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate CAS No. 54968-59-1

Ethyl [(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B2762734
CAS No.: 54968-59-1
M. Wt: 324.41
InChI Key: PWDOBWRTZNVNCZ-UHFFFAOYSA-N
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Description

Ethyl [(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a tetrahydrobenzothienopyrimidine derivative characterized by a hydroxy group at position 4 of the pyrimidine ring and a sulfanyl-linked ethyl acetate moiety at position 2. Its synthesis typically follows the Gewald reaction to form the benzothiophene core, followed by cyclization with formamide to yield the pyrimidinone intermediate and subsequent chlorination using phosphorus oxychloride (POCl₃) . The final step involves nucleophilic substitution of the chlorine atom with ethyl mercaptoacetate, introducing the sulfanyl-acetate functional group .

This compound’s structural features—the hydroxy group’s hydrogen-bonding capacity and the ester’s lipophilicity—make it a versatile scaffold for medicinal chemistry, particularly in anticancer and antimicrobial research .

Properties

IUPAC Name

ethyl 2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-2-19-10(17)7-20-14-15-12(18)11-8-5-3-4-6-9(8)21-13(11)16-14/h2-7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDOBWRTZNVNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine with ethanethiol in the presence of a base, followed by esterification with ethanol.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl [(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, Ethyl [(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is studied for its antimicrobial and antihyperlipidemic properties. It has shown promising results in reducing serum cholesterol levels and combating microbial infections.

Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of cardiovascular diseases and infections.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it valuable in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl [(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate exerts its effects involves interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but research suggests its involvement in lipid metabolism and microbial inhibition.

Comparison with Similar Compounds

Core Structure Modifications

The tetrahydrobenzothienopyrimidine core is common among analogs, but substitutions at positions 2 and 4 dictate pharmacological properties. Key comparisons include:

Compound Name Position 4 Substituent Position 2 Substituent Key Structural Difference
Ethyl [(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate (Target) Hydroxy (-OH) Ethyl acetate (CH₂COOEt) Reference compound
Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate Anilino (-NHPh) Ethyl acetate (CH₂COOEt) Position 4: Anilino vs. Hydroxy
3-(4-Bromophenyl)-2-[(2-chlorobenzyl)sulfanyl]tetrahydrobenzothienopyrimidin-4-one Bromophenyl (-BrPh) 2-Chlorobenzylsulfanyl (ClBz-S-) Position 4: Aryl; Position 2: Bulky aryl-S
2-[(4-Amino-tetrahydrobenzothienopyrimidin-2-yl)sulfanyl]-N-[2-(diethylamino)ethyl]acetamide Amino (-NH₂) Acetamide with diethylaminoethyl chain Position 4: Amino; Position 2: Polar amide

Key Observations :

  • Position 2 : Ethyl acetate (ester) vs. amide derivatives (e.g., ) influence solubility and metabolic stability.

Anticancer Activity

  • Target Compound: Hydroxy and sulfanyl-acetate groups may enhance interactions with kinase ATP-binding pockets, as seen in similar thienopyrimidines .
  • 2-[(5-Anilino-1,3,4-thiadiazol-2-yl)methyl]tetrahydrobenzothienopyrimidin-4-one: Exhibits improved activity against lung (HOP-92) and breast cancer cell lines due to thiadiazole’s electron-withdrawing effects .
  • BH31379 (Bromophenyl Derivative) : Bromine’s hydrophobicity improves membrane penetration, enhancing potency in vitro .

Antimicrobial Activity

  • Hydrazine Derivatives (8a–n) : Substitution with aldehydes (e.g., benzaldehyde) yields hydrazones with broad-spectrum antibacterial activity (MIC: 2–16 µg/mL) .
  • Target Compound : The hydroxy group may limit bioavailability compared to more lipophilic analogs but could reduce toxicity .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Ethyl [(4-Anilino)-Derivative] BH31379 (Bromophenyl)
LogP (Predicted) ~2.8 ~3.5 ~4.2
Solubility (Water) Moderate (ester hydrolysis) Low (anilino hydrophobicity) Very Low (bromine)
Hydrogen Bond Donors 1 (OH) 1 (NH) 0

Insights :

  • The target compound’s hydroxy group balances polarity and lipophilicity, favoring oral bioavailability compared to highly hydrophobic bromophenyl analogs .
  • Amide derivatives (e.g., ) exhibit better metabolic stability than esters due to resistance to esterase hydrolysis .

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